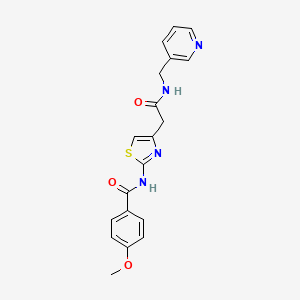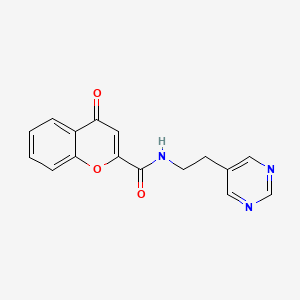
6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide, also known as MQPA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. MQPA is a small molecule that belongs to the class of quinoline-based compounds, which have been found to possess diverse biological activities.
Mecanismo De Acción
The mechanism of action of 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide involves binding to the active site of the target enzyme, thereby preventing its normal function. 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide has been found to form a strong hydrogen bond with the amino acid residues in the active site of thrombin, which is a key enzyme in the blood clotting cascade. This interaction results in the inhibition of thrombin activity and the prevention of blood clot formation.
Biochemical and physiological effects:
In addition to its anticoagulant activity, 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide has been found to exhibit other biological effects. Studies have shown that 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide can inhibit the growth of cancer cells, including breast cancer and lung cancer cells. This effect is thought to be due to the inhibition of enzymes involved in cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide in lab experiments is its high potency and specificity for its target enzymes. This makes it a valuable tool for studying the mechanisms of enzyme inhibition and for developing new drugs. However, one limitation is that 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide is a synthetic compound and may not accurately reflect the properties of natural compounds or enzymes.
Direcciones Futuras
There are several future directions for research on 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide. One area of interest is the development of new anticoagulant drugs based on 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide. Another direction is the investigation of the potential anti-cancer properties of 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide and its effects on other biological processes.
Métodos De Síntesis
6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 6-methylquinoline-2-carboxylic acid with hydrazine hydrate to produce 6-methylquinoline-2-carbohydrazide. This intermediate is then reacted with 2-chloropyrazine to yield 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide.
Aplicaciones Científicas De Investigación
6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide has been studied for its potential as an inhibitor of various enzymes, including thrombin, trypsin, and factor Xa. These enzymes play important roles in blood clotting and are targets for the development of anticoagulant drugs. 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide has been found to exhibit potent inhibitory activity against these enzymes, making it a promising lead compound for the development of novel anticoagulant agents.
Propiedades
IUPAC Name |
6-methyl-N-quinolin-6-ylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c1-10-8-16-9-14(18-10)15(20)19-12-4-5-13-11(7-12)3-2-6-17-13/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYCRMJYQCLIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Cyano-4-fluorophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide](/img/structure/B2908808.png)
![5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2908809.png)
![1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B2908810.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2908811.png)
![[2-[[3-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-ylidene]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2908814.png)





![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2908825.png)
![4-methyl-3-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2908826.png)

![3-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2908831.png)